Welcome to the BenchChem Online Store!
molecular formula C11H10N2O B8625068 3-(Pyridin-2-ylamino)phenol

3-(Pyridin-2-ylamino)phenol

Cat. No. B8625068
M. Wt: 186.21 g/mol
InChI Key: KFDCSBPUIAFNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130217

Procedure details

3-Aminophenol (3.0 g, 27.5 mM) and 2-bromopyridine (4.34 g, 27.5 mM) were combined in acetic acid (15 mL) and heated for about 18 hours. The mixture was concentrated in vacuo and placed on a column of silica gel (150 g). The product was eluted with 3% methanol/methylene chloride to provide 1.2 g of an off white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1>C(O)(=O)C>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Two
Name
Quantity
4.34 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for about 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
The product was eluted with 3% methanol/methylene chloride
CUSTOM
Type
CUSTOM
Details
to provide 1.2 g of an off white solid

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)NC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.